molecular formula C14H14O3 B1673354 Neuronica CAS No. 3155-48-4

Neuronica

Cat. No. B1673354
CAS RN: 3155-48-4
M. Wt: 230.26 g/mol
InChI Key: XEAQIWGXBXCYFX-BQYQJAHWSA-N
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Description

Kavain is the main kavalactone found predominantly in the roots of the kava plant (Piper methysticum). It is known for its anxiolytic, sedative, and anticonvulsive properties. The compound has a chemical formula of C14H14O3 and a molar mass of 230.263 g/mol . Kavain has been used traditionally in the South Pacific for its calming effects and is now being studied for its potential therapeutic applications.

Future Directions

The developers of Neuronica plan to realize Kohonen Self-Organizing Maps and other neural network architectures algorithms in the future . This suggests a commitment to continuous improvement and expansion of the tool’s capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kavain can be synthesized through various chemical reactions. One common method involves the condensation of 4-methoxy-2-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions typically involve the use of solvents like ethanol or acetone and a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of kavain often involves the extraction of kava root using solvents like ethanol or acetone. The solvent-free extract is then purified and packaged into the final product, such as tablets or capsules .

Chemical Reactions Analysis

Types of Reactions: Kavain undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products:

Comparison with Similar Compounds

Kavain is compared with other kavalactones, such as dihydrokavain, methysticin, and yangonin:

Kavain stands out due to its potent modulation of GABA-A receptors and its ability to inhibit monoamine oxidases, making it a unique compound with diverse therapeutic potential.

properties

IUPAC Name

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQIWGXBXCYFX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904756
Record name DL-Kavain
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3155-48-4, 1635-33-2, 500-64-1
Record name 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one
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Record name Kavain
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Record name Kawain (+-)-form
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Record name DL-Kavain
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Record name [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one
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Record name KAWAIN, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

  • Blink Reflex Studies: EMGWorkplace software on the Neuronica 4 device is validated for evaluating the blink reflex, aiding in diagnosing facial nerve disorders [].
  • Somatosensory Evoked Potential (SSEP) Recordings: this compound 4 is utilized for recording SSEPs, with research focusing on optimizing recording protocols for the posterior tibial nerve [].
  • Intraoperative Neurophysiological Monitoring (IONM): this compound 5, equipped with specialized software, allows for transcranial electrical stimulation and multimodal IONM during spinal surgeries [].
  • Data Acquisition in Smart Agriculture: While not directly related to clinical neurophysiology, one study utilizes a "BLESensor node" developed in the "this compound Lab" for environmental monitoring in agriculture [].

Q1: What are the main applications of this compound devices in clinical neurophysiology?

A1: this compound devices are utilized in various clinical neurophysiology applications, including blink reflex studies for diagnosing facial nerve disorders [], recording somatosensory evoked potentials (SSEPs) [], and intraoperative neurophysiological monitoring (IONM) during spinal surgeries [].

Q2: What are the advantages of using the EMGWorkplace software on the this compound 4 device for blink reflex studies?

A2: The EMGWorkplace software on this compound 4 has been validated for blink reflex studies and demonstrated comparable results to previous software versions []. This suggests its reliability and suitability for clinical practice in evaluating facial nerve function.

Q3: How does this compound 5 contribute to intraoperative neurophysiological monitoring?

A3: this compound 5, coupled with specialized software, enables transcranial electrical stimulation and multimodal IONM during spinal surgeries []. This allows for real-time monitoring of motor and sensory pathways, providing crucial information to surgeons and potentially improving patient outcomes.

Q4: Are there any applications of this compound technology outside of clinical neurophysiology?

A4: Although primarily focused on neurophysiology, one study mentions the development of a "BLESensor node" within the "this compound Lab" for environmental monitoring in agriculture []. This suggests potential applications of their technological expertise in other fields.

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